molecular formula C15H15N3O3 B10889175 Propyl 4-[(pyrazin-2-ylcarbonyl)amino]benzoate

Propyl 4-[(pyrazin-2-ylcarbonyl)amino]benzoate

Cat. No.: B10889175
M. Wt: 285.30 g/mol
InChI Key: OPXMCNYOYXIVDW-UHFFFAOYSA-N
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Description

Propyl 4-[(pyrazin-2-ylcarbonyl)amino]benzoate: is a synthetic organic compound that belongs to the class of benzoate esters It is characterized by the presence of a pyrazine ring attached to a benzoate moiety through an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of propyl 4-[(pyrazin-2-ylcarbonyl)amino]benzoate typically involves the condensation of pyrazine-2-carboxylic acid with 4-aminobenzoic acid, followed by esterification with propanol. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The esterification step may require acidic or basic conditions to drive the reaction to completion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: Propyl 4-[(pyrazin-2-ylcarbonyl)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Propyl 4-[(pyrazin-2-ylcarbonyl)amino]benzoate is used as a building block in the synthesis of more complex organic molecules.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor ligand. Its ability to interact with biological macromolecules makes it a valuable tool in drug discovery and development .

Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its derivatives are being investigated for their antimicrobial, anti-inflammatory, and anticancer properties .

Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of propyl 4-[(pyrazin-2-ylcarbonyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazine ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of their activity. Additionally, the benzoate moiety can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Comparison: Propyl 4-[(pyrazin-2-ylcarbonyl)amino]benzoate is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties. This makes it more versatile in terms of chemical reactivity and biological activity compared to its analogs. The pyrazine ring also enhances the compound’s ability to form hydrogen bonds and π-π interactions, making it a valuable scaffold in drug design .

Properties

Molecular Formula

C15H15N3O3

Molecular Weight

285.30 g/mol

IUPAC Name

propyl 4-(pyrazine-2-carbonylamino)benzoate

InChI

InChI=1S/C15H15N3O3/c1-2-9-21-15(20)11-3-5-12(6-4-11)18-14(19)13-10-16-7-8-17-13/h3-8,10H,2,9H2,1H3,(H,18,19)

InChI Key

OPXMCNYOYXIVDW-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NC=CN=C2

Origin of Product

United States

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